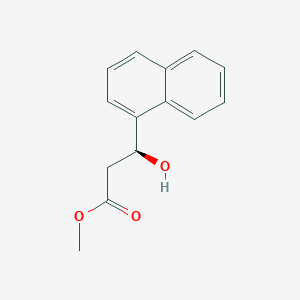

(S)-Methyl 3-hydroxy-3-(naphthalen-1-YL)propanoate

Description

(S)-Methyl 3-hydroxy-3-(naphthalen-1-yl)propanoate (CAS: 477722-34-2) is a chiral ester derivative featuring a naphthalen-1-yl group at the β-position of a hydroxypropanoate scaffold. Its molecular formula is C₁₄H₁₄O₃, with a molar mass of 230.26 g/mol . The compound’s stereochemistry (S-configuration) and functional groups—ester and alcohol—render it valuable in asymmetric synthesis and pharmaceutical intermediates. The naphthalene moiety contributes to aromatic stacking interactions, while the hydroxy group enables hydrogen bonding, influencing solubility and reactivity.

Properties

Molecular Formula |

C14H14O3 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

methyl (3S)-3-hydroxy-3-naphthalen-1-ylpropanoate |

InChI |

InChI=1S/C14H14O3/c1-17-14(16)9-13(15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,13,15H,9H2,1H3/t13-/m0/s1 |

InChI Key |

IPGOBPNZHXVYJG-ZDUSSCGKSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC=CC2=CC=CC=C21)O |

Canonical SMILES |

COC(=O)CC(C1=CC=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate typically involves the esterification of (S)-3-hydroxy-3-(naphthalen-1-yl)propanoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Modifications

The ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:

-

Reagents/Conditions : KOH in 50% aqueous ethanol at 78°C for 6 h .

-

Product : (S)-3-Hydroxy-3-(naphthalen-1-yl)propanoic acid (6 ) .

-

Mechanism : Base-mediated nucleophilic acyl substitution, releasing methanol as a byproduct.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydrolysis | KOH, 50% ethanol-H₂O | 78°C, 6 h | Carboxylic acid (6 ) | Not reported |

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group participates in leaving-group transformations, enabling C–C bond formation:

-

Trichloroacetimidate Formation : Reaction with trichloroacetonitrile and DBU in dichloromethane produces trichloroacetimidate (9 ), a precursor for electrophilic coupling .

-

Acetylation : Treatment with acetic anhydride and DMAP yields methyl 3-acetoxy-3-(naphthalen-1-yl)propanoate (10 ), enhancing electrophilicity for subsequent reactions .

Oxidation Reactions

The secondary alcohol undergoes oxidation to form ketones under Dess–Martin periodinane (DMP) conditions:

-

Reagents/Conditions : DMP in dichloromethane at ambient temperature .

-

Product : Methyl 2,2-difluoro-3-(naphthalen-1-yl)-3-oxopropanoate (analogous structure 6b ) .

-

Mechanism : Two-electron oxidation via hypervalent iodine intermediates.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | Dess–Martin periodinane | RT, 2 h | Ketone derivative | 72–91% |

Reduction Reactions

The ester group can be reduced to a primary alcohol using hydride reagents:

-

Reagents/Conditions : LiAlH₄ in THF at 0°C to RT.

-

Product : (S)-3-Hydroxy-3-(naphthalen-1-yl)propan-1-ol.

-

Mechanism : Nucleophilic acyl substitution followed by alcohol protonation.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reduction | LiAlH₄ | THF, 0°C→RT | Primary alcohol | Not reported |

Decarboxylative Aldol Reactions

The β-hydroxy ester participates in aldol-like additions under zinc catalysis:

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Aldol addition | Diethyl Zn, alkynes | 80°C, 8–10 h | Isoxazole derivatives | 72–91% |

Suzuki–Miyaura Cross-Coupling

The naphthalene moiety enables palladium-catalyzed coupling with aryl boronic acids:

-

Reagents/Conditions : Pd(PPh₃)₄, K₂CO₃ in dioxane/H₂O at 100°C .

-

Structural Confirmation : ¹H NMR signals at δ 4.23 (CH), 3.68 (OCH₃) .

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Cross-coupling | Pd(PPh₃)₄, aryl boronic acid | 100°C, 12 h | Biaryl derivatives | 31–46% |

Mechanistic Insights

Scientific Research Applications

(S)-methyl 3-hydroxy-3-(naphthalen-1-yl)propanoate is a specialty chemical with the molecular formula and CAS number 477722-34-2 . Parchem supplies this chemical and can provide quotes and SDS requests .

This compound is used in scientific research, specifically in the following applications:

- Asymmetric Reformatsky Reactions this compound can be produced via a highly catalytic enantioselective Reformatsky reaction of aldehydes and ketones with ethyl iodoacetate . Polyarene naphthalene ring substrates can react efficiently in this process .

- Synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone: this compound can be used in the synthesis of 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) . MPNP is characterized by techniques such as FT-IR, FT-Raman, NMR, and UV–vis spectral methods . Computational methods using Gaussian software and density functional theory (DFT) are also employed to study MPNP .

- Inhibitors of Mcl-1: Substituted- N-(4-hydroxynaphthalen-1-yl)arylsulfonamide derivatives, which contain a naphthalene core, represent a promising class for optimization as inhibitors of Mcl-1, an anti-apoptotic protein .

Mechanism of Action

The mechanism of action of Methyl (S)-3-hydroxy-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester moiety play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

- Substituent Position : Naphthalen-1-yl vs. naphthalen-2-yl.

- Functional Groups: Hydroxy, amino, sulfonamide, ether.

- Stereochemistry : Presence or absence of chiral centers.

- Molecular Weight and Polarity : Impacts solubility and bioavailability.

Comparative Analysis

Table 1: Structural and Functional Comparison

Detailed Findings

Substituent Position and Aromatic Interactions

- The naphthalen-1-yl group in the target compound favors π-π stacking with planar aromatic systems, whereas naphthalen-2-yl (as in the amino analog ) may alter steric hindrance and electronic distribution.

Functional Group Influence

- Hydroxy vs. Amino Groups: The hydroxy group in the target compound supports hydrogen bonding but limits solubility in nonpolar solvents. In contrast, the amine in the hydrochloride derivative () increases polarity and water solubility, making it suitable for ionic interactions in biological systems.

- Sulfonamide (): This group enhances acidity and hydrogen-bond acceptor capacity, which may improve binding to proteins or enzymes .

Stereochemical Considerations

- The S-configuration in the target compound is critical for enantioselective synthesis or chiral recognition in drug-receptor interactions. Other compounds (e.g., AM-1220 ) lack explicit stereochemical data, suggesting broader applicability in non-chiral contexts.

Biological Activity

(S)-Methyl 3-hydroxy-3-(naphthalen-1-YL)propanoate is a compound with significant potential in medicinal chemistry, particularly in the context of cancer therapy and other biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C14H14O3

- Molecular Weight : 230.26 g/mol

- CAS Number : 477722-34-2

- Purity : 96% .

Antiproliferative Effects

Recent studies have indicated that this compound exhibits antiproliferative properties against various cancer cell lines. For instance, a study involving a series of modified compounds demonstrated that certain derivatives showed significant inhibitory actions on HCT-116 cells, a human colorectal cancer cell line. The IC50 values for these compounds were calculated, with some derivatives showing promising results in terms of their potency against cancer cell proliferation .

The biological activity of this compound can be attributed to its interaction with specific proteins involved in apoptosis and cell survival pathways. Notably, it has been suggested that this compound may act as an inhibitor of Mcl-1, an anti-apoptotic protein that is often overexpressed in cancer cells. Disruption of the Mcl-1 and BH3 peptide interaction has been shown to lead to increased apoptosis in cancer cells, indicating a potential therapeutic mechanism for this compound .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the naphthalene moiety is believed to enhance hydrophobic interactions with target proteins, thereby increasing binding affinity. SAR studies have indicated that modifications to the naphthalene ring or the propanoate group can significantly impact the compound's potency and selectivity .

Study on Mcl-1 Inhibition

In one notable study, researchers synthesized various analogs of this compound to evaluate their binding affinity to Mcl-1. The most potent compound exhibited a Ki value of 180 nM, demonstrating strong inhibition of Mcl-1 function. This study utilized high-throughput screening and structure-based drug design to optimize the lead compound .

Antioxidant Activity

In addition to its anti-cancer properties, this compound has been investigated for its antioxidant capabilities. Research has shown that certain derivatives possess significant radical scavenging activity, which may contribute to their overall therapeutic profile by protecting normal cells from oxidative stress during cancer treatment .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C14H14O3 |

| Molecular Weight | 230.26 g/mol |

| CAS Number | 477722-34-2 |

| Antiproliferative IC50 | Varies by derivative; some < 10 µM |

| Mcl-1 Inhibition Ki | 180 nM |

| Antioxidant Activity | Significant; varies by derivative |

Q & A

Q. What synthetic routes are recommended for preparing (S)-Methyl 3-hydroxy-3-(naphthalen-1-yl)propanoate with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via enzymatic reduction or asymmetric catalysis. For example, short-chain dehydrogenases (e.g., from Exiguobacterium sp. F42) catalyze stereoselective reductions of ketone precursors to yield (S)-configured hydroxy esters . Alternatively, chiral auxiliaries or transition-metal catalysts (e.g., Ru-BINAP complexes) can induce asymmetry. Purification via column chromatography or recrystallization ensures purity, while enantiomeric excess (ee) is quantified using chiral HPLC or polarimetry.

Q. How is the structure of this compound validated post-synthesis?

Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. Programs like SHELX (SHELXL/SHELXS) refine crystal structures using diffraction data . Complementary techniques include:

- NMR : H/C NMR to confirm substituent connectivity (e.g., naphthalene protons at δ 7.2–8.3 ppm, ester carbonyl at ~170 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] for CHO: calculated 244.1099, observed 244.1102).

Q. What are the key chemical reactions involving the hydroxy and ester functional groups?

Methodological Answer:

- Ester Hydrolysis : Acid/alkaline conditions yield the carboxylic acid derivative.

- Oxidation : TEMPO/NaClO oxidizes the alcohol to a ketone.

- Protection : Silylation (TBDMSCl) or acetylation (AcO) protects the hydroxyl group during multi-step syntheses.

Reaction progress is monitored via TLC (silica gel, hexane:EtOAc 4:1) or HPLC .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during scale-up synthesis?

Methodological Answer:

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer .

- Crystallization-Induced Asymmetric Transformation : Promote racemization of the minor enantiomer under controlled conditions.

- Continuous Flow Systems : Enhance reaction control and reduce side products. Validate ee using chiral stationary-phase GC or circular dichroism (CD) spectroscopy.

Q. What crystallographic challenges arise in resolving the naphthalene moiety, and how are they addressed?

Methodological Answer: Naphthalene’s planar structure can cause disorder in crystal lattices. Mitigation strategies include:

Q. How does the compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to enzymes/receptors (e.g., cytochrome P450).

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to protein targets.

- Fluorescence Quenching : Monitor interactions with serum albumin (e.g., BSA) via Stern-Volmer analysis.

Toxicological screening follows OECD guidelines, assessing hepatic/renal effects in vitro (HepG2/HEK293 cells) and in vivo (rodent models) .

Q. What computational methods predict the compound’s environmental persistence or toxicity?

Methodological Answer:

- QSAR Models : Predict biodegradability (e.g., EPI Suite) or ecotoxicity (LC for Daphnia magna).

- Density Functional Theory (DFT) : Calculate redox potentials to assess photodegradation pathways.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers for bioavailability estimates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.